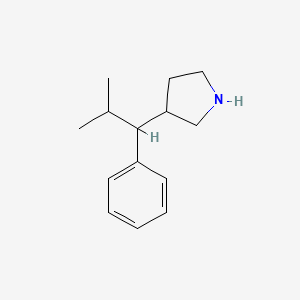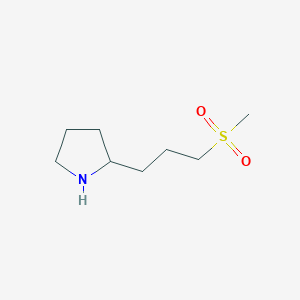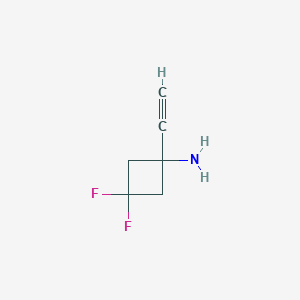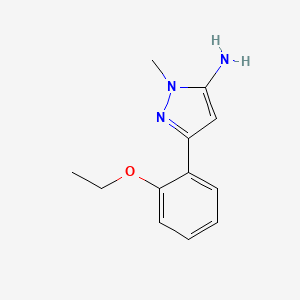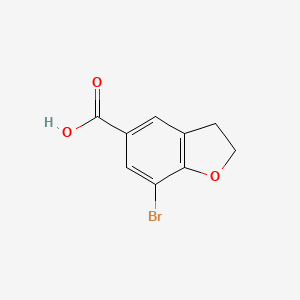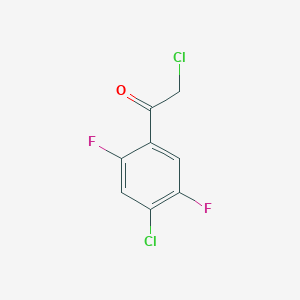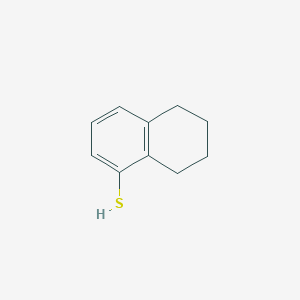
2-(Piperidin-3-ylmethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-3-ylmethyl)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to a piperidine moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both pyrazine and piperidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative under basic conditions. For example, the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a coupling agent like thionyl chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Piperidin-3-ylmethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrazine derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Functionalized pyrazine derivatives with various substituents.
Aplicaciones Científicas De Investigación
2-(Piperidin-3-ylmethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-3-ylmethyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Piperazine: Another heterocyclic compound with a similar structure but with a different ring system.
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Piperidine: A simpler structure with only the piperidine ring, lacking the pyrazine moiety.
Uniqueness: 2-(Piperidin-3-ylmethyl)pyrazine is unique due to the combination of the pyrazine and piperidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
2-(piperidin-3-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h4-5,8-9,11H,1-3,6-7H2 |
Clave InChI |
ZSDVXCVTLVTWAD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



